Ethyl Cinnamate

説明

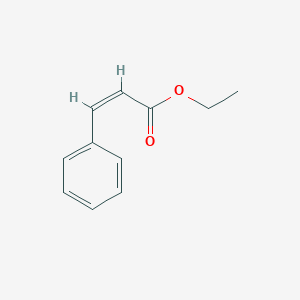

Structure

3D Structure

特性

IUPAC Name |

ethyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEBGUQPQBELIU-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017688 | |

| Record name | ethyl-(E)-cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Nearly colorless oily liquid with a fruity, balsamic odor like cinnamon; mp = 6-10 deg C; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], Colourless liquid, sweet balsamic-honey note | |

| Record name | 2-Propenoic acid, 3-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl cinnamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14191 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; miscible in alcohols, miscible (in ethanol) | |

| Record name | Ethyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.044-1.051 | |

| Record name | Ethyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00327 [mmHg] | |

| Record name | Ethyl cinnamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14191 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4192-77-2, 103-36-6 | |

| Record name | Ethyl (E)-cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4192-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl trans-cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004192772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL CINNAMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ethyl-(E)-cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C023P3M5JJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: Ethyl cinnamate can be synthesized through several methods:

Esterification Reaction: This involves the reaction of cinnamic acid with ethanol in the presence of an acid catalyst, typically sulfuric acid.

Claisen-Schmidt Reaction: This method involves the reaction of ethyl acetate with benzaldehyde in the presence of a base such as sodium.

Industrial Production Methods: Industrial production of this compound typically involves the esterification of cinnamic acid with ethanol under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production .

化学反応の分析

Ethyl cinnamate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cinnamic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield ethyl hydrocinnamate. This reaction typically uses reducing agents such as lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions, particularly at the phenyl ring.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions employed.

科学的研究の応用

Chemical Properties and Identification

- Chemical Formula : C₁₁H₁₂O₂

- Molecular Weight : 176.21 g/mol

- CAS Number : 103-36-6

- Appearance : Colorless to pale yellow liquid with a fruity aroma reminiscent of cinnamon.

- Solubility : Soluble in alcohol and fixed oils; slightly soluble in water (160.6 mg/L at 25 °C) .

Flavoring Agent

This compound is widely used in the food industry as a flavoring agent due to its pleasant fruity aroma. It is commonly found in formulations for flavors such as cherry, grape, and peach. Its role as a fixative helps stabilize these flavors in various products .

Cosmetic Applications

In cosmetics, this compound serves as an aromatic modifier in fragrances. It is utilized in the formulation of rose, citrus, and oriental fragrances, enhancing the overall scent profile of products .

Pharmaceutical Applications

This compound has been explored for its potential therapeutic properties:

- Anticancer Activity : Recent studies indicate that this compound can inhibit tumor growth in colon cancer by suppressing angiogenesis through the VEGFR2 signaling pathway. This positions it as a promising candidate for cancer treatment .

- Antioxidant Properties : this compound exhibits significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. Research shows that it has comparable activity to standard antioxidants like ascorbic acid .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, making it useful in developing treatments for inflammatory conditions .

Environmental Applications

This compound's impact on aquatic ecosystems has been studied extensively:

- Toxicity to Algae : Research indicates that this compound can significantly affect the photosynthesis and cellular physiology of Chlorella vulgaris, an important algal species in aquatic ecosystems. At concentrations of 2-4 mg/L, it inhibited photosynthesis nearly completely after 72 hours of exposure. This suggests its potential use in controlling algal blooms in eutrophic waters .

Case Studies

- Antioxidant Activity Study :

- Ecotoxicological Impact Assessment :

作用機序

The mechanism of action of ethyl cinnamate involves its interaction with various molecular targets:

Antimicrobial Activity: this compound disrupts the cell membrane of bacteria and fungi, leading to cell lysis and death.

Anti-inflammatory and Anticancer Activity: this compound has been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway, which is crucial for angiogenesis in tumors.

類似化合物との比較

Comparison with Structurally Similar Compounds

Ethyl cinnamate belongs to the cinnamic acid ester family, which includes derivatives with varying alkyl chains and aromatic ring substituents. Below is a comparative analysis of its structural analogs, focusing on bioactivity, physicochemical properties, and applications.

Alkyl Chain Variations

Key Findings :

- Ethyl and methyl esters are more volatile, making them suitable for flavoring, whereas benzyl derivatives favor cosmetic applications .

Substituted Aromatic Ring Derivatives

Substituents on the benzene ring significantly modulate bioactivity. A structure-activity relationship (SAR) study of 27 cinnamate derivatives revealed the following trends :

Key Findings :

- Electron-withdrawing groups (e.g., -F, -Cl) enhance antifungal activity by stabilizing the molecule’s interaction with fungal enzymes .

- Methoxy groups (-OCH₃) at the para position boost nematodicidal and antimicrobial potency due to increased electron density and steric effects .

Isomeric and Stereochemical Effects

- Ethyl-3-(pyridine-3-yl)prop-2-enoate (E-2): Lacks the methyl group present in this compound derivative E-1, leading to reduced steric hindrance and lower photoisomerization yields (45% vs. 62% for E-1) .

- Z-Isomer Stability : this compound’s Z-isomer exhibits lower thermal stability due to diminished π-conjugation, favoring reversion to the E-form .

生物活性

Ethyl cinnamate (EC) is an organic compound derived from cinnamon, recognized for its diverse biological activities. This article delves into the pharmacological properties of this compound, focusing on its anti-cancer, anti-inflammatory, antimicrobial, and antioxidant activities, supported by various studies and case analyses.

Chemical Structure and Properties

This compound is an ester formed from cinnamic acid and ethanol. Its chemical formula is , and it possesses a characteristic aromatic structure that contributes to its biological activities.

Anti-Cancer Activity

Recent studies have highlighted the potential of this compound as an anti-cancer agent. Notably, a study demonstrated that EC suppresses tumor growth in colorectal cancer by inhibiting angiogenesis through the VEGFR2 signaling pathway.

Key Findings:

- Inhibition of Tumor Growth : In vivo studies using HT29 colon cancer xenograft models showed significant tumor growth suppression with no detectable hepatotoxicity or nephrotoxicity .

- Mechanism of Action : EC inhibited the proliferation, migration, invasion, and tube formation of VEGF-induced human umbilical vein endothelial cells (HUVECs). It also induced apoptosis in these cells and suppressed phosphorylation of VEGFR2 .

Anti-Inflammatory Activity

This compound exhibits notable anti-inflammatory properties. A study indicated that it could potentially alleviate conditions characterized by oxidative stress.

Mechanism:

- Oxidative Stress Reduction : EC has been shown to interact with proteins such as Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx), which are crucial for mitigating oxidative stress. In silico studies revealed binding energies indicating a strong interaction between EC and these proteins, suggesting its role in enhancing antioxidant defenses .

Antimicrobial Activity

The antimicrobial effects of this compound have been well-documented across various studies.

Efficacy:

- Minimum Inhibitory Concentrations (MIC) : this compound demonstrated antimicrobial activity against several strains of bacteria and fungi. For instance, it exhibited MIC values of 726.36 µM against certain pathogens, indicating its potential as a natural antimicrobial agent .

- Mechanism : The antimicrobial action is attributed to membrane disruption and the induction of reactive oxygen species within microbial cells .

Antioxidant Activity

The antioxidant properties of this compound contribute significantly to its biological profile.

Data Summary:

- DPPH Assay : EC showed moderate antioxidant activity in DPPH assays, indicating its ability to scavenge free radicals effectively .

- Potential Applications : Given its antioxidant capabilities, EC may be beneficial in preventing oxidative stress-related diseases, including neurodegenerative disorders .

Case Study 1: this compound in Cancer Treatment

A clinical study investigated the effects of EC on colon cancer cells. The results indicated a marked reduction in cell viability and increased apoptosis rates when treated with this compound. The study concluded that EC could be a promising therapeutic agent for colorectal cancer treatment due to its ability to inhibit angiogenesis and induce cell death.

Case Study 2: Antimicrobial Properties Against Mycobacterium tuberculosis

Research highlighted that ethyl p-methoxy cinnamate, a derivative of EC, exhibited significant activity against multidrug-resistant strains of Mycobacterium tuberculosis. This finding underscores the potential of EC derivatives in addressing antibiotic resistance .

Q & A

Basic: What experimental methods are used to synthesize and purify ethyl cinnamate in laboratory settings?

Methodological Answer:

this compound is commonly synthesized via enzymatic esterification using lipase catalysts (e.g., Lipozyme TLIM) in solvent-free systems. Key parameters include temperature (40°C), agitation (170 rpm), and substrate molar ratios (cinnamic acid:ethanol) . For purification, techniques like high-speed countercurrent chromatography (HSCCC) with a solvent system of n-hexane:ethyl acetate:methanol:water (7:3:8:2 v/v) achieve >98% purity . Challenges include low yields (e.g., 2% with Novozym 435) due to enzyme specificity and reaction time optimization .

Basic: How do researchers validate the purity of this compound in synthetic or extracted samples?

Methodological Answer:

Purity validation employs:

- Infrared Spectroscopy (IR): Peaks at 1710 cm⁻¹ (ester C=O stretch) and 1630 cm⁻¹ (C=C aromatic) confirm structural integrity. Deviations from standard spectra indicate impurities .

- Melting Point Analysis: Pure this compound melts at 7–9°C. Discrepancies suggest contamination, as seen in lab reports where IR mismatches indicated low purity .

- HPLC: Retention times and UV absorption (280 nm) quantify purity, with calibration curves from reference standards .

Advanced: What molecular interactions underlie this compound’s potential as an anticancer agent?

Methodological Answer:

Molecular docking studies reveal this compound binds to the E6 oncoprotein’s p53-binding domain, disrupting its interaction with E6-AP. This inhibits p53 degradation, restoring tumor suppressor activity in cervical cancer models. Docking scores (e.g., binding energy ≤ -7.5 kcal/mol) and hydrogen bonding with residues like Arg102 and Gln107 are critical for efficacy .

Advanced: How is this compound applied in tissue clearing for 3D imaging?

Methodological Answer:

The 2Eci protocol uses this compound’s refractive index-matching properties to clear tissues (e.g., zebrafish, human organoids). Steps include:

Dehydration: Ethanol gradients (50% to 100%).

Clearing: Immersion in this compound for 1–5 days.

Imaging: Compatible with GFP, mCherry, and Alexa fluorophores under conventional microscopes .

Advantages over alternatives: Non-toxicity, fluorescence preservation, and applicability across species.

Advanced: How can extraction efficiency of this compound from Kaempferia galanga be optimized?

Methodological Answer:

Supercritical Fluid Extraction (SFE) optimization via central composite design (CCD) identifies:

-

Optimal Parameters:

Variable Optimal Range Temperature 45–50°C Pressure 25–30 MPa Entrainer (Ethanol) 10–15% v/v

Post-SFE, HSCCC isolates this compound (98.1% purity) and ethyl p-methoxycinnamate (98.4%) .

Advanced: What structural modifications enhance this compound’s bioactivity?

Methodological Answer:

Derivatives with halogen (e.g., 3-chlorocinnamate) or trifluoromethyl groups exhibit improved nematicidal and antimicrobial activity. For example:

- Ethyl 3-trifluoromethylcinnamate shows 2× higher nematicidal LC₅₀ (45.3 µg/mL) than unmodified this compound (91.78 µg/mL) .

Structure-activity relationship (SAR) studies use NMR and bioassays to correlate substituent position/type with efficacy .

Basic: How should researchers address contradictory purity data in this compound analysis?

Methodological Answer:

Contradictions arise from:

- Methodological Errors: Cross-contamination during liquid-liquid extraction (e.g., ether-water layer mixing) .

- Instrument Limitations: IR sensitivity to moisture (e.g., residual water in glucose samples) .

Resolution: Triangulate data via complementary methods (HPLC + IR) and validate with internal standards (e.g., deuterated analogs) .

Advanced: What is this compound’s role in wine aroma profiling?

Methodological Answer:

Gas chromatography-mass spectrometry (GC-MS) quantifies this compound as a key odorant in red wines (e.g., Grenache, Merlot). Concentrations >20 µg/L exceed olfactory thresholds, contributing to “berry” and “cinnamon” notes. Statistical analysis (ANOVA) identifies varietal differences: Cabernet Sauvignon shows 30% higher this compound than Tempranillo (p < 0.05) .

Advanced: What mechanisms explain this compound’s nematicidal activity?

Methodological Answer:

this compound disrupts Heterodera avenae motility and respiration via:

- Mitochondrial Dysfunction: Inhibition of Complex I (NADH dehydrogenase) in electron transport chains.

- Cell Membrane Permeabilization: Flow cytometry shows increased propidium iodide uptake in treated nematodes .

Dose-response assays determine LC₅₀ values (91.78 µg/mL) using probit analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。